血卟啉
概述
科学研究应用
作用机制
血卟啉通过一种称为光动力疗法的过程发挥作用。在给药后,血卟啉会积聚在靶组织中,例如鲜红斑痣中的扩张毛细血管。当暴露在特定波长的光线下时,血卟啉被激活并产生活性氧。这些活性氧会破坏靶细胞,导致其破坏。 所涉及的分子靶标和途径包括氧化应激的诱导和凋亡途径的激活 .
生化分析
Biochemical Properties
Hematoporphyrin interacts with various biomolecules in biochemical reactions. It is known to bind to mitochondria within cells . The interaction between hematoporphyrin and proteins is crucial for understanding its role in various biochemical reactions, including its delivery and transport as a therapeutic agent .
Cellular Effects
Hematoporphyrin has been shown to have a growth-inhibiting effect on certain cells . For instance, it has been reported to inhibit the growth of rat kangaroo cells without added light . The growth effects on mouse cells were less marked . Hematoporphyrin can also induce apoptosis in cells .
Molecular Mechanism
The molecular mechanism of hematoporphyrin involves the generation of singlet molecular oxygen by the action of visible light, which then attacks cellular targets . This process is part of the action mechanism in photodynamic therapy (PDT), where hematoporphyrin acts as a photosensitizer .
Temporal Effects in Laboratory Settings
In vitro studies have shown that the uptake of hematoporphyrin by individual cells occurs rapidly over a 2-hour period and levels off by 24 hours . Hematoporphyrin is excreted from cells by 48 hours after exposure . A low level of hematoporphyrin is maintained in cells for up to 4 days following cessation of exposure .
Dosage Effects in Animal Models
In animal models, the effects of hematoporphyrin vary with different dosages. For instance, a study showed that when the hematoporphyrin was 15 μg/mL and the laser power density reached 50 mW/cm2, the cell viability was significantly decreased .
Metabolic Pathways
It is known that hematoporphyrin is a derivative of protoporphyrin IX , suggesting that it may be involved in the heme biosynthesis pathway.
Transport and Distribution
Hematoporphyrin is transported and distributed within cells and tissues. It has been shown to bind to mitochondria within cells . The transport and distribution of hematoporphyrin are crucial for its role as a photosensitizer in photodynamic therapy .
Subcellular Localization
Hematoporphyrin is localized within the cytoplasm of cells . It shows a punctate distribution within the cytoplasm . This subcellular localization is important for its role in photodynamic therapy, where it acts as a photosensitizer .
准备方法
合成路线和反应条件: 血卟啉是通过一系列涉及卟啉衍生物的化学反应合成的。合成通常涉及将血卟啉甲基化以生成血卟啉单甲醚。 反应条件包括使用特定的催化剂和溶剂,以确保获得具有高纯度的所需产物 .
工业生产方法: 在工业环境中,血卟啉的生产涉及使用自动化反应器进行大规模化学合成。该过程被仔细监控以保持一致的质量和产量。 最终产品使用诸如高效液相色谱之类的技术进行纯化,以确保其符合药物标准 .
化学反应分析
反应类型: 血卟啉经历各种化学反应,包括:
氧化: 血卟啉可以被氧化以形成不同的衍生物,这些衍生物可能具有不同程度的光敏性。
还原: 还原反应可以改变血卟啉的结构,可能改变其治疗特性。
常用试剂和条件:
氧化剂: 与血卟啉反应中常用的氧化剂包括过氧化氢和高锰酸钾。
还原剂: 硼氢化钠等还原剂用于修饰血卟啉。
主要产物: 这些反应形成的主要产物包括血卟啉的各种衍生物,每种衍生物都具有独特的特性,可以针对特定的治疗应用进行定制 .
相似化合物的比较
血卟啉因其独特的结构和特性而成为光敏剂中的独特物质。类似的化合物包括:
维替泊芬: 另一种在光动力疗法中使用的卟啉衍生物,主要用于治疗年龄相关性黄斑变性。
帕德利泊芬: 一种用于治疗前列腺癌的光敏剂。
泊非泊芬钠: 用于光动力疗法治疗食管癌和非小细胞肺癌.
与这些化合物相比,血卟啉的半衰期更短,并且迅速从血液中清除,这减少了治疗后需要避免光照的时间 . 这使得血卟啉特别适合治疗像鲜红斑痣这样的浅表血管病变。
属性
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKRXESVMDBTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030645, DTXSID00864508 | |
Record name | Hematoporphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-[7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl]dipropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14459-29-1, 136752-88-0 | |
Record name | Hematoporphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014459291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Photosan 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136752880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEMATOPORPHYRIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HEMATOPORPHYRIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hematoporphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Haematoporphyrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEMATOPORPHYRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT6M5H379 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hematoporphyrin interact with its target at the cellular level?
A1: Hematoporphyrin exhibits a high affinity for tumor cells, accumulating preferentially in these cells compared to normal tissues [, ]. Upon light activation, hematoporphyrin transfers energy to molecular oxygen, generating singlet oxygen, a highly reactive oxygen species (ROS) []. Singlet oxygen is considered the primary cytotoxic agent responsible for the destruction of tumor cells in PDT [].
Q2: What are the downstream effects of hematoporphyrin-mediated photodynamic therapy (PDT)?
A2: PDT with hematoporphyrin primarily induces cell death through apoptosis [, ]. This process is characterized by mitochondrial damage, caspase activation, and ultimately, programmed cell death [, ]. Additionally, PDT can disrupt tumor microcirculation, leading to ischemia and necrosis [, ].
Q3: What is the molecular formula and weight of hematoporphyrin?
A3: The molecular formula of hematoporphyrin is C34H38N4O6. Its molecular weight is 602.68 g/mol.
Q4: How can spectroscopic techniques be used to characterize hematoporphyrin?
A4: Hematoporphyrin displays characteristic absorption and fluorescence spectra. UV-Vis spectroscopy reveals specific absorption bands related to its porphyrin ring structure, while fluorescence spectroscopy is used to analyze its emission properties. These techniques can be utilized to study its aggregation state, interaction with other molecules, and monitor its stability [, , ].
Q5: How does the stability of hematoporphyrin vary under different conditions?
A5: Hematoporphyrin's stability is influenced by factors such as pH, solvent polarity, and temperature. Aggregation of hematoporphyrin molecules can occur in aqueous solutions, impacting its photophysical properties and therapeutic efficacy [, ].
Q6: What formulation strategies can be employed to enhance the stability, solubility, or bioavailability of hematoporphyrin?
A6: Various strategies can be utilized to improve hematoporphyrin's pharmaceutical properties. Encapsulation in nanoparticles, liposomes, or solid-lipid nanoparticles can enhance its solubility, stability, and target specificity [, , ]. Furthermore, chemical modifications, such as the addition of polyethylene glycol (PEG) chains, can improve its pharmacokinetic profile [].
Q7: What are the common in vitro models used to assess the efficacy of hematoporphyrin-mediated PDT?
A7: Cell-based assays using various cancer cell lines, such as KB cells, SMMC-7721 hepatocellular carcinoma cells, and Y79 retinoblastoma cells, are frequently employed to evaluate the cytotoxicity and photodynamic activity of hematoporphyrin [, , ].
Q8: What animal models have been used to study the in vivo efficacy of hematoporphyrin-mediated PDT?
A8: Several animal models, including mice bearing C6 cerebral glioma, BALB/c mice with EMT6 mammary tumors, and rabbits with VX2 liver tumors, have been utilized to evaluate the anti-tumor efficacy of hematoporphyrin-based PDT [, , , , ].
Q9: What are the potential toxicological effects associated with hematoporphyrin?
A9: While generally considered safe for PDT applications, hematoporphyrin can induce some side effects, primarily photosensitivity. Prolonged skin exposure to sunlight after treatment should be avoided. Studies in rats have shown potential dose-dependent toxicity, highlighting the importance of careful dose optimization [].
Q10: How can drug delivery systems improve the targeting and efficacy of hematoporphyrin-mediated PDT?
A10: Targeted drug delivery systems, such as folate receptor-targeted solid-lipid nanoparticles, can enhance the delivery of hematoporphyrin specifically to tumor cells, improving its therapeutic index and reducing off-target effects []. Utilizing strategies like ultrasound-mediated drug delivery with hematoporphyrin-loaded microbubbles can also improve tumor targeting and treatment efficacy [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。